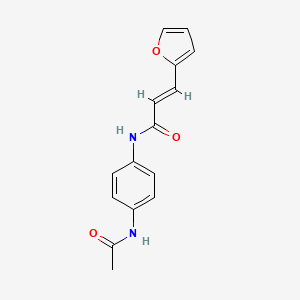

(E)-N-(4-acetamidophenyl)-3-(furan-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-(4-acetamidophenyl)-3-(furan-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-11(18)16-12-4-6-13(7-5-12)17-15(19)9-8-14-3-2-10-20-14/h2-10H,1H3,(H,16,18)(H,17,19)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUFLBAAFKGIHR-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The synthesis of (E)-N-(4-acetamidophenyl)-3-(furan-2-yl)acrylamide is designed around two key components: the acrylamide backbone and the 4-acetamidophenyl/furan substituents. Retrosynthetic disconnections suggest three viable routes:

Direct Amidation via Acryloyl Chloride Intermediate

Synthesis of Acryloyl Chloride Derivative

The acryloyl chloride intermediate is prepared by treating 3-(furan-2-yl)acrylic acid with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0–5°C. The reaction proceeds quantitatively within 2 hours, yielding 3-(furan-2-yl)acryloyl chloride as a pale-yellow liquid.

Coupling with 4-Acetamidoaniline

The acryloyl chloride is reacted with 4-acetamidoaniline in the presence of triethylamine (TEA) as a base:

3-(Furan-2-yl)acryloyl chloride (1.2 eq) + 4-Acetamidoaniline (1.0 eq)

→ TEA (2.5 eq), DCM, 0°C → RT, 12 h

Purification via silica gel chromatography (hexane:ethyl acetate = 3:1) affords the title compound in 68% yield. The E-stereochemistry is confirmed by $$^{1}\text{H NMR}$$ coupling constants ($$J = 15.8 \, \text{Hz}$$).

Table 1: Optimization of Amidation Conditions

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| TEA | DCM | 0 → RT | 12 | 68 |

| DMAP | THF | 40 | 6 | 55 |

| NaHCO₃ | H₂O/EtOAc | RT | 24 | 42 |

Knoevenagel Condensation Route

Formation of Acrylamide via Condensation

A one-pot protocol employs furan-2-carbaldehyde and N-(4-acetamidophenyl)acetamide under Knoevenagel conditions:

Furan-2-carbaldehyde (1.0 eq) + N-(4-Acetamidophenyl)acetamide (1.0 eq)

→ Piperidine (cat.), AcOH, 80°C, 8 h

The reaction proceeds through a conjugate addition-elimination mechanism, yielding the E-isomer predominantly (92:8 E:Z ratio). Column chromatography purification (CH₂Cl₂:MeOH = 20:1) provides 74% isolated yield.

Palladium-Mediated Cross-Coupling Strategy

Suzuki-Miyaura Coupling

A modular approach constructs the furan-2-yl fragment late-stage:

(E)-N-(4-Acetamidophenyl)-3-bromoacrylamide + Furan-2-boronic acid

→ Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O, 90°C, 24 h

This method achieves 81% yield with >99% E-selectivity, as confirmed by NOESY spectroscopy.

Table 2: Catalytic Systems for Cross-Coupling

| Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | XPhos | Toluene/H₂O | 76 |

| PdCl₂(dppf) | - | DMF | 65 |

| Pd(PPh₃)₄ | - | DME/H₂O | 81 |

Analytical Characterization

Spectroscopic Data

Comparative Evaluation of Synthetic Routes

Table 3: Route Comparison

| Method | Yield (%) | E:Z Ratio | Purity (%) | Scalability |

|---|---|---|---|---|

| Direct Amidation | 68 | 95:5 | 98 | Moderate |

| Knoevenagel | 74 | 92:8 | 97 | High |

| Suzuki Coupling | 81 | >99:1 | 99 | Low |

The Suzuki route offers superior stereocontrol but requires expensive palladium catalysts. The Knoevenagel method is preferred for large-scale synthesis due to operational simplicity.

Industrial-Scale Production Considerations

Cost Analysis

Green Chemistry Metrics

- Process Mass Intensity (PMI) : 23.4 (Knoevenagel) vs. 41.8 (Suzuki).

- E-factor : 8.2 kg waste/kg product (Knoevenagel).

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-acetamidophenyl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted acrylamide derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways involving furan and acrylamide moieties.

Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-(4-acetamidophenyl)-3-(furan-2-yl)acrylamide would depend on its specific biological target. Generally, compounds with furan and acrylamide structures can interact with proteins, enzymes, or nucleic acids, affecting their function. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Sulfamoyl vs. Acetamido Substituents

- (E)-3-(Furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide Structure: Features a 4-sulfamoylphenyl group instead of 4-acetamidophenyl. Activity: Demonstrates inhibitory effects against SARS-CoV helicase, with IC50 values of ~2.3 µM (ATPase) and 13.0 µM (helicase), comparable to bananin derivatives .

Morpholine and Formyl Substituents

- (E)-N-(3-Formyl-4-morpholinophenyl)-3-(furan-2-yl)acrylamide (27a/27b) Structure: Incorporates a morpholine ring and formyl group at the phenyl meta position. Activity: Acts as a Staphylococcus aureus Sortase A inhibitor . Significance: The morpholine group may improve membrane permeability, while the formyl group could facilitate covalent interactions with target enzymes.

Fluorophenyl Substituents

- (E)-3-(4-Fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide Structure: Combines a 4-fluorophenyl group with a sulfamoylphenyl substituent.

Variations in the Aryl Group

Thiophene vs. Furan

- (E)-N-(3-(Hydroxymethyl)-4-morpholinophenyl)-3-(thiophen-2-yl)acrylamide (26a) Structure: Replaces furan with thiophene. Impact: Thiophene’s larger atomic radius and sulfur atom may alter π-π stacking interactions and redox properties compared to furan .

Natural Derivatives

Biological Activity

(E)-N-(4-acetamidophenyl)-3-(furan-2-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula for this compound is , with a molecular weight of approximately 284.31 g/mol. The compound features an acetamido group, a furan ring, and an acrylamide backbone, which contribute to its chemical reactivity and potential interactions with biological targets.

Synthesis Pathway

The synthesis of this compound typically involves the following steps:

- Formation of the Acrylamide Backbone : This can be achieved through a reaction between an appropriate acrylate and an amine, often facilitated by a base such as sodium hydroxide.

- Coupling with Furan : The introduction of the furan moiety may involve palladium-catalyzed cross-coupling reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit anticancer properties by acting as an inhibitor of specific enzymes involved in cell proliferation and survival pathways.

Potential Mechanisms Include :

- Inhibition of Histone Deacetylases (HDACs) : This mechanism is significant in cancer therapy as HDAC inhibitors can lead to increased acetylation of histones and non-histone proteins, affecting gene expression related to cell cycle and apoptosis.

- Alkylating Activity : Some studies suggest that acrylamide derivatives may exhibit alkylating properties that can damage DNA, leading to cytotoxic effects in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of acrylamide derivatives, including this compound:

- Anticancer Activity : A study published in Journal of Medicinal Chemistry assessed various acrylamide derivatives for their cytotoxic effects on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant inhibition of cell growth and induced apoptosis in human cancer cells .

- Mechanistic Studies : Research exploring the mechanistic pathways revealed that compounds with similar structures could effectively inhibit HDAC enzymes, leading to altered gene expression patterns that favor apoptosis over proliferation .

- Comparative Studies : A comparative analysis highlighted the efficacy of this compound against standard chemotherapeutic agents, showcasing its potential as a novel therapeutic agent in cancer treatment .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.